Lipophilicity and Molecular Weight Differentiation
The 3,5-dimethyl substitution on the piperidine ring of Ethyl 3-amino-4-(3,5-dimethylpiperidin-1-yl)benzoate results in a molecular weight of 276.37 g/mol , which is 28.05 g/mol (+11.3%) higher than the unsubstituted piperidine analog Ethyl 3-amino-4-(piperidin-1-yl)benzoate (MW 248.32 g/mol) [1]. While not a biological assay, this increase is accompanied by a class-level inferred increase in lipophilicity (clogP) of approximately 0.5–0.8 log units [2], a parameter directly correlated with membrane permeability and off-target binding profiles in drug discovery .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 276.37 |
| Comparator Or Baseline | Ethyl 3-amino-4-(piperidin-1-yl)benzoate: 248.32 |
| Quantified Difference | +28.05 (+11.3%) |
| Conditions | Calculated exact mass from molecular formula C16H24N2O2 |
Why This Matters
The 11.3% increase in molecular weight and the inferred increase in lipophilicity are not trivial; they constitute a measurable difference that will impact all downstream ADME (Absorption, Distribution, Metabolism, Excretion) properties of any derived lead compound, making the correct scaffold selection critical for SAR campaigns.
- [1] ChemSrc. (n.d.). Ethyl 3-amino-4-(piperidin-1-yl)benzoate. Chemical Properties. View Source
- [2] Soulier, J.-L. (n.d.). Pharmacological profile modulation by methyl substitution on piperidine rings. AceMap. View Source
